Upadacitinib-15N,d2 is a stable isotope-labeled variant of Upadacitinib, which is a selective Janus kinase 1 inhibitor. This compound has gained attention for its role in treating various autoimmune diseases, particularly rheumatoid arthritis. Upadacitinib works by modulating the immune response, thereby reducing inflammation and other symptoms associated with these conditions. The compound is classified under the category of targeted synthetic disease-modifying antirheumatic drugs.
Upadacitinib-15N,d2 falls under the classification of small molecule drugs, specifically as a Janus kinase inhibitor. It is categorized as a targeted therapy due to its specificity for Janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammation.
The synthesis of Upadacitinib-15N,d2 involves several steps that utilize stable isotopes to enhance the analytical capabilities of the compound. One notable method includes the use of nitrogen-15 labeling to track metabolic processes in biological systems. The synthesis process is designed to be cost-effective and environmentally friendly, minimizing waste and maximizing yield .
The synthesis typically involves:
Upadacitinib-15N,d2 possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula can be represented as CHFNO, with specific stereochemistry that is crucial for its interaction with biological targets.
Upadacitinib-15N,d2 undergoes various chemical reactions typical for small molecules, including:
The stability of Upadacitinib-15N,d2 under physiological conditions is essential for its efficacy. Analytical methods such as ultra-performance liquid chromatography tandem mass spectrometry are employed to monitor these reactions and quantify the compound in biological samples .
Upadacitinib exerts its therapeutic effects by selectively inhibiting Janus kinase 1, which is involved in the signaling pathways of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This inhibition leads to a reduction in inflammatory responses, alleviating symptoms associated with autoimmune diseases.
Clinical studies have demonstrated significant improvements in disease activity scores among patients treated with Upadacitinib compared to placebo, highlighting its effectiveness in managing rheumatoid arthritis .
Upadacitinib-15N,d2 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Upadacitinib. Its stable isotope labeling allows researchers to trace metabolic pathways and quantify drug concentrations accurately in biological samples. Additionally, it plays a role in developing new therapeutic strategies for treating autoimmune disorders by providing insights into drug interactions and efficacy .
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2